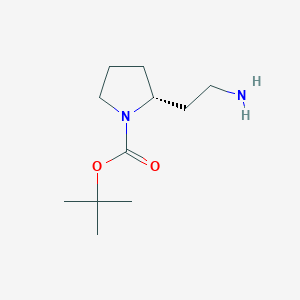

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKQOGWPICUKV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426856 | |

| Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550378-07-9 | |

| Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 550378-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine chemical properties

An In-Depth Technical Guide to (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS Number 550378-07-9, is a chiral pyrrolidine derivative of considerable importance in the fields of medicinal chemistry and organic synthesis.[1] Its structure is distinguished by three key features: the stereochemically defined (R)-configuration at the C2 position, a pyrrolidine ring nitrogen protected by a tert-butoxycarbonyl (Boc) group, and a reactive primary amine on the ethyl side chain. This unique combination of features renders it a highly versatile and valuable building block for constructing complex, enantiomerically pure molecules.[1]

The pyrrolidine ring is a "privileged scaffold" in drug discovery, meaning it is a structural motif frequently found in successful pharmaceutical agents. Its saturated, non-aromatic nature provides superior three-dimensional complexity compared to flat aromatic systems, which can lead to enhanced solubility and optimized ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates.[1] The specific (R)-enantiomer is critical for achieving high selectivity when interacting with chiral biological targets like proteins and enzymes, as different stereoisomers can exhibit vastly different pharmacological activities.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this key synthetic intermediate for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and for safe handling and storage.

Core Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 550378-07-9 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][4] |

| Molecular Weight | 214.3 g/mol | [1][3][4] |

| Appearance | Light yellow liquid | [2][5] |

| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [2][3][6] |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [2][4][6] |

| pKa | 10.27 ± 0.10 (Predicted) | [2][4] |

| Refractive Index | 1.485 | [4][6] |

| InChI Key | VCYKQOGWPICUKV-SECBINFHSA-N | [1] |

Solubility and Storage

This compound exhibits good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. It should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (nitrogen or argon) to ensure long-term stability.[2][4][5][7]

Spectroscopic Profile

While actual spectra should be run for each batch, the expected spectroscopic data are as follows:

-

¹H NMR (CDCl₃): The proton NMR spectrum would feature a characteristic multiplet for the proton at the chiral center (~3.9 ppm). The two protons on the pyrrolidine nitrogen would show broad signals around 3.3 ppm. A triplet corresponding to the methylene group adjacent to the primary amine would appear around 2.7 ppm. The remaining pyrrolidine and ethyl chain protons would be observed as a series of multiplets between 1.45 and 1.87 ppm, along with a prominent singlet for the nine protons of the Boc group (~1.45 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and the various methylene and methine carbons of the pyrrolidine ring and ethyl side chain.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a peak corresponding to the molecular ion [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 215.3.

-

Infrared (IR): The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and a strong C=O stretch from the Boc group's carbamate (around 1680-1700 cm⁻¹).

Synthesis and Purification

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. A common and effective route involves the stereospecific reduction of a nitrile precursor.

Representative Synthetic Protocol

A widely cited method involves the hydrogenation of tert-butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate. The use of the (S)-nitrile precursor leads to the (R)-aminoethyl product due to the change in Cahn-Ingold-Prelog priority of the substituents at the chiral center.

Reaction: Catalytic hydrogenation of tert-butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate.

-

Reactants: tert-butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate, Raney-Nickel, hexachloroplatinic acid (IV) hydrate (as a promoter).[5]

-

Solvent: Ammonia-saturated methanol.[5]

-

Conditions: The reaction is typically carried out in a Parr apparatus under hydrogen pressure (~40 psi) for approximately 24 hours.[5]

-

Work-up: Upon completion, the reaction mixture is filtered through diatomaceous earth to remove the catalyst, and the filtrate is concentrated under reduced pressure.[5]

Purification Methodologies

Achieving high purity is essential, particularly for applications in API synthesis. The crude product from the synthesis is typically purified using chromatographic techniques.

-

Flash Column Chromatography: This is the most common method for purification. A typical eluent system is a mixture of dichloromethane, methanol, and ammonia (e.g., a 90:10:1 ratio) on a silica gel stationary phase.[5] The basic nature of the amine necessitates the addition of a modifier like ammonia or triethylamine to the eluent to prevent peak tailing and strong binding to the acidic silica gel.[8]

-

Fractional Distillation under Reduced Pressure: For larger scales, this method can be effective for separating the product from less volatile or more volatile impurities.[8]

-

Recrystallization as a Salt: For achieving very high purity, the amine can be converted to a salt (e.g., hydrochloride salt) and recrystallized from a suitable solvent system like ethanol/water. This is particularly effective at removing non-basic impurities.[8]

Reactivity and Strategic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two nitrogen atoms.

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its function here is twofold:

-

Masking Reactivity: It deactivates the pyrrolidine nitrogen, preventing it from participating in reactions intended for the primary amine of the side chain.

-

Facilitating Purification: Its lipophilic nature improves solubility in organic solvents used for reactions and chromatography.

The Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), making it an ideal protecting group for multi-step syntheses.[1]

The Primary Aminoethyl Group

The primary amine is the key functional handle for elaboration. It readily undergoes a wide range of classical amine reactions, including:

-

Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

These transformations allow for the covalent attachment of diverse functional groups, enabling the construction of large libraries of chiral compounds for screening in drug discovery programs.

Applications in Research and Drug Development

This chiral building block is employed extensively in the synthesis of high-value molecules, particularly for pharmaceutical applications where stereochemistry dictates efficacy and safety.

-

Active Pharmaceutical Ingredients (APIs): It is a documented intermediate in the synthesis of various APIs, including protease inhibitors, central nervous system (CNS) agents, and antivirals.[1] Its incorporation helps to define the three-dimensional shape required for potent and selective binding to biological targets.

-

Adenosine A2A Receptor Antagonists: The compound has been used as a key reactant in the synthesis of diamino derivatives of[1][2][7]triazolo[1,5-a][1][4][9]triazine, which are potent and selective antagonists of the adenosine A2A receptor, a target for conditions like Parkinson's disease.[1]

-

Asymmetric Catalysis: While this molecule is primarily a precursor, the chiral pyrrolidine framework itself is fundamental to a class of highly effective organocatalysts. These catalysts often function by forming chiral enamine or iminium ion intermediates with substrates, which then direct the stereochemical outcome of reactions like Michael additions or alpha-alkylations.

Safety and Handling

As with any chemical reagent, proper handling is essential. This compound is classified as a hazardous substance.

GHS Hazard Classification

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[10] |

| H318 | Causes serious eye damage.[10] |

Note: This is not an exhaustive list. Users must consult the full Safety Data Sheet (SDS) before handling.

Precautionary Measures and Handling

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist.[11][12]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower. Call a physician.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a physician.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13]

-

-

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C is recommended).[4][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a high-value chiral building block that serves as a cornerstone in modern synthetic chemistry. Its well-defined stereochemistry, robust protecting group strategy, and versatile primary amine handle provide chemists with a reliable and powerful tool for the efficient construction of complex molecular architectures. Its proven utility in the synthesis of pharmaceutically relevant compounds underscores its importance for researchers, scientists, and drug development professionals aiming to create novel, enantiomerically pure therapeutic agents. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full synthetic potential safely and effectively.

References

- BenchChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 550378-07-9(this compound ) Product Description.

- LookChem. (n.d.). Cas 370069-29-7, 2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE.

- Achmem. (n.d.). 2-(Aminoethyl)-1-N-Boc-pyrrolidine.

- ChemicalBook. (n.d.). 2-(aminoethyl)-1-n-boc-pyrrolidine (370069-29-7) 1H NMR.

- ChemBK. (2024, April 9). tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.

- Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET - N-(2-Aminoethyl)pyrrolidine.

- ChemicalBook. (n.d.). This compound CAS#: 550378-07-9.

- PubChem. (n.d.). (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate.

- BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate.

- Capot Chemical. (2025, December 30). MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate.

- Angene Chemical. (2021, May 1). Safety Data Sheet - (R)-1-Boc-2-(Aminoethyl)pyrrolidine.

- Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-1-Boc-pyrrolidine.

- ChemicalBook. (n.d.). (S)-2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE CAS 239483-09-1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 550378-07-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 550378-07-9 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. (S)-2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE CAS#: 239483-09-1 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. achmem.com [achmem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE (370069-29-7) 1H NMR spectrum [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine CAS number 550378-07-9

An In-depth Technical Guide to (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

Abstract

This compound, bearing the CAS number 550378-07-9, is a chiral pyrrolidine derivative of substantial importance in the fields of medicinal chemistry and advanced organic synthesis. This technical guide provides an in-depth analysis of its chemical properties, stereoselective synthesis, and applications as a versatile building block for drug discovery professionals. We will explore the strategic role of its structural features—the Boc-protected ring nitrogen and the reactive primary aminoethyl side chain—and discuss the causality behind its utility in constructing complex, high-value molecules. This document serves as a comprehensive resource for researchers, offering detailed protocols for characterization and safe handling, thereby ensuring both scientific integrity and operational safety in the laboratory.

Introduction: A Privileged Chiral Scaffold

The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocyclic fragments found in pharmaceuticals and natural products.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a significant advantage over flat, aromatic systems. This structural complexity can lead to improved solubility, better binding affinity, and optimized ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiles for drug candidates.[3][4]

This compound (IUPAC Name: tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate) is a prime example of a "privileged scaffold" derivative.[3] It is a bifunctional molecule featuring two key elements:

-

A Primary Amine: The aminoethyl group serves as a versatile synthetic handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups.[3]

-

A Boc-Protected Secondary Amine: The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is robust enough to withstand many reaction conditions yet can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), enabling sequential and controlled molecular elaboration.[3]

The specific (R)-stereochemistry at the C2 position is critical. Biological targets such as enzymes and receptors are inherently chiral, meaning that different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, or toxicity profiles.[3][4] The availability of this enantiomerically pure building block is thus essential for the stereoselective synthesis of targeted therapeutics.[1]

Physicochemical and Spectroscopic Profile

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 550378-07-9 | [3][5][6] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |

| Molecular Weight | 214.3 g/mol | [3][5] |

| IUPAC Name | tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | [] |

| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [5][6] |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 10.27 ± 0.10 (Predicted) | [6] |

| Storage | 2-8°C, in a cool, dry place | [3][6] |

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in synthesis. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for verifying the identity and purity of this compound.[8][9]

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation (NMR): Dissolve 5-25 mg of the compound in a suitable deuterated solvent, such as Chloroform-d (CDCl₃), and transfer to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

-

NMR Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.[9]

-

¹H NMR: Acquire spectrum using a standard single-pulse sequence. Key signals to observe are the Boc group singlet, the diastereotopic protons of the pyrrolidine ring, and the ethyl chain multiplets.

-

¹³C NMR: Acquire spectrum using a proton-decoupled pulse sequence. Key signals include the carbonyl and quaternary carbons of the Boc group, and the distinct sp³ carbons of the pyrrolidine and ethyl moieties.[9]

-

-

Sample Preparation (IR): As the compound is typically an oil, place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

-

IR Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.[8]

-

Method: Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

-

Key Bands: Look for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the strong C=O stretch of the Boc carbamate.

-

-

Sample Preparation (MS): Prepare a dilute solution of the compound in a volatile solvent like methanol for analysis by Electrospray Ionization (ESI).

-

MS Data Acquisition:

-

Instrument: Mass Spectrometer with ESI source.

-

Method: Infuse the sample and acquire the spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺.

-

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | Boc group (C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| Pyrrolidine ring (CH₂) | ~1.6-2.0 ppm (multiplet, 4H) | Protons on the saturated ring system. | |

| Pyrrolidine ring (CH) | ~3.8-4.0 ppm (multiplet, 1H) | Chiral center proton adjacent to the nitrogen. | |

| Ethyl chain (CH₂) | ~2.7-3.2 ppm (multiplet, 4H) | Protons on the ethyl side chain. | |

| Amine (NH₂) | ~1.5-3.0 ppm (broad singlet, 2H) | Labile protons of the primary amine, often broad and exchangeable. | |

| ¹³C NMR | Boc group (C(CH₃)₃) | ~28.5 ppm | Methyl carbons of the tert-butyl group. |

| Boc group (C(CH₃)₃) | ~79.0 ppm | Quaternary carbon of the tert-butyl group. | |

| Boc group (C=O) | ~155.0 ppm | Carbonyl carbon of the carbamate. | |

| Pyrrolidine & Ethyl Carbons | ~22-60 ppm | Multiple distinct signals corresponding to the sp³ carbons of the ring and side chain. | |

| IR | N-H Stretch (Amine) | 3300-3400 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Alkyl) | 2850-2980 cm⁻¹ | Stretching vibrations of the sp³ C-H bonds. | |

| C=O Stretch (Carbamate) | ~1690 cm⁻¹ (strong) | Characteristic strong absorption for the Boc group carbonyl. | |

| Mass Spec. | [M+H]⁺ | 215.17 m/z | Protonated molecular ion (C₁₁H₂₃N₂O₂⁺). |

| [M-Boc+H]⁺ | 115.12 m/z | Fragment corresponding to the loss of the Boc group. |

Synthesis and Strategic Applications

The value of this compound lies in its role as a chiral precursor. The synthesis of such molecules often begins with readily available chiral pool starting materials, such as (S)-proline, to establish the desired stereocenter.[1] Alternative advanced methods, such as asymmetric [3+2] cycloadditions, are also employed to construct the pyrrolidine ring with high stereocontrol.[10]

Role in Drug Discovery

This building block is frequently employed in the synthesis of high-value research compounds and drug candidates.[3] Its utility has been documented in the preparation of:

-

Protease Inhibitors: The pyrrolidine scaffold can mimic peptide turns and interact with enzyme active sites.

-

Central Nervous System (CNS) Agents: The saturated ring improves physicochemical properties conducive to crossing the blood-brain barrier.[3]

-

Antiviral Drugs: Used in the synthesis of complex molecules targeting viral replication machinery.[3]

-

Adenosine A₂A Receptor Antagonists: The aminoethyl side chain is functionalized to build potent and selective antagonists, which are investigated for neurodegenerative diseases.[3]

The core principle is that the pyrrolidine acts as a rigid scaffold, pre-organizing the appended functional groups in a specific three-dimensional orientation to maximize interaction with a biological target.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 550378-07-9 is not detailed in the provided search results, data from closely related pyrrolidine derivatives can be used to establish a robust safety protocol.[11][12] The primary hazards are associated with its amine functionality and potential as an irritant.

4.1. Hazard Identification (Inferred)

-

Skin Contact: May cause skin irritation or burns upon prolonged contact.[11][13]

-

Eye Contact: May cause serious eye irritation or damage.[11][13]

-

Ingestion: May be harmful if swallowed.[13]

4.2. Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

4.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

4.4. Storage

-

Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[3][6] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a high-value chiral building block that serves as a cornerstone in modern synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with orthogonally protected amino groups, provides a reliable and versatile platform for constructing complex molecular architectures. For drug development professionals, this compound offers a strategic tool to enhance the three-dimensional character of drug candidates, thereby improving their pharmacological profiles. Adherence to rigorous characterization techniques and safety protocols is essential to fully and safely leverage the potential of this important synthetic intermediate.

References

- This compound. Benchchem.

- This compound CAS#: 550378-07-9. ChemicalBook.

- 550378-07-9(this compound ) Product Description. ChemicalBook.

- CAS 550378-07-9 this compound.

- Tert-Butyl 3-(2-aminoethyl)

- Tert-Butyl 3-(2-aminoethyl)

- MSDS of tert-butyl (2R)

- 2-(aminoethyl)-1-n-boc-pyrrolidine (370069-29-7) 1 h nmr. ChemicalBook.

- Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide. Benchchem.

- SAFETY D

- SAFETY D

- SAFETY D

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

- Spectroscopic Analysis for Structural Confirmation of 2-(2-Aminoethyl)

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Pyrrolidine synthesis. Organic Chemistry Portal.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 550378-07-9 [m.chemicalbook.com]

- 6. 550378-07-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. aksci.com [aksci.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine structure and stereochemistry

An In-depth Technical Guide to (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: A Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutics with high efficacy and specificity is paramount. This pursuit increasingly relies on the use of chiral building blocks—enantiomerically pure compounds that serve as foundational starting materials for complex drug molecules.[] this compound (CAS No: 550378-07-9) has emerged as a significant and versatile intermediate in this field.[2] Its structure, which combines a stereochemically defined pyrrolidine ring with a strategically protected nitrogen and a reactive primary amine, makes it an invaluable tool for drug development professionals.[2][3]

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery, frequently appearing in FDA-approved drugs.[2][4][5] This is due to its non-planar, three-dimensional structure, which allows for better exploration of the pharmacophore space compared to flat aromatic systems, often leading to improved solubility and optimized ADME/Tox profiles.[2][6] The specific (R)-stereoisomer is critical for achieving precise interactions with chiral biological targets like enzymes and receptors, where different enantiomers can exhibit vastly different pharmacological activities and safety profiles.[2][7] This guide offers a comprehensive technical overview of the structure, synthesis, and application of this compound for researchers and scientists in drug development.

Part 1: Molecular Structure and Stereochemistry

The utility of this compound is rooted in its distinct structural features: the chiral pyrrolidine core, the primary aminoethyl side chain, and the tert-butoxycarbonyl (Boc) protecting group.

The Chiral Center

The molecule's defining feature is the stereocenter at the C2 position of the pyrrolidine ring, which confers an (R) absolute configuration. According to the Cahn-Ingold-Prelog priority rules, the substituents on the chiral carbon are ranked as follows:

-

The pyrrolidine nitrogen (within the ring).

-

The -CH₂CH₂NH₂ (aminoethyl) group.

-

The -CH₂- group (C3 of the pyrrolidine ring).

-

The hydrogen atom (pointing away).

This specific spatial arrangement is crucial for the enantioselective binding of resulting drug candidates to their biological targets.[6]

The Role of the Boc Protecting Group

The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most widely used amine protecting groups in organic synthesis for several key reasons:[8]

-

Stability: It is robust and stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[8][9]

-

Reactivity Attenuation: By converting the secondary amine into a carbamate, the Boc group significantly reduces its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic steps.[10][11]

-

Facile Removal: The Boc group is acid-labile and can be easily and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which typically do not affect other parts of the molecule.[9][12]

This strategic protection allows the primary amine on the ethyl side chain to be the reactive site for further functionalization, while the pyrrolidine nitrogen remains inert until deprotection is desired.[2]

Molecular Structure Diagram

Caption: Structure of this compound.

Part 2: Physicochemical and Spectroscopic Profile

Accurate characterization is essential for ensuring the quality and identity of a chemical intermediate.

Physical and Chemical Properties

The following table summarizes key properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 550378-07-9 | [2][13] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [14] |

| Molecular Weight | 214.3 g/mol | [2][14] |

| Appearance | Light yellow liquid | |

| Boiling Point | 297.5 ± 13.0 °C (Predicted) | |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [15] |

| pKa | 10.27 ± 0.10 (Predicted) | [14][15] |

| Storage Temp. | 2-8°C | [14][15] |

Spectroscopic Analysis

Spectroscopic methods are critical for confirming the structure and assessing the purity of the compound.[16][17]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen framework. Expected signals would include a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm, multiplets for the pyrrolidine ring protons, and signals for the two methylene groups of the aminoethyl side chain. The primary amine protons (NH₂) would typically appear as a broad singlet.[18][19]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would confirm the presence of 11 distinct carbon atoms (or fewer if there is symmetry, though none is expected here). Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the various sp³ hybridized carbons of the pyrrolidine ring and ethyl side chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups.[16] Key absorbances would be expected for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong C=O stretch from the Boc group's carbamate functionality (around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]+ or, more commonly, the protonated molecule [M+H]⁺ in techniques like ESI-MS, would be observed at m/z 214.3 or 215.3, respectively.

Part 3: Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available chiral precursors, such as derivatives of the amino acid (R)-proline. A common synthetic strategy involves the protection of the pyrrolidine nitrogen, followed by the transformation of the carboxylic acid group at the C2 position into an aminoethyl group.

Generalized Synthetic Workflow

A plausible synthetic route starting from (R)-proline would involve several key steps: Boc protection, amide formation, and subsequent reduction.

Caption: A potential synthetic workflow for the target molecule.

Illustrative Experimental Protocol: Selective Boc Protection

While a full multi-step synthesis is complex, a critical step in many related syntheses is the selective protection of a diamine. The following protocol illustrates the principles of a mono-Boc protection, which is a foundational technique in this area of chemistry.[20][21] This protocol is adapted for the conceptual protection of a diamine precursor.

Objective: To selectively protect one of two amine groups in a precursor molecule.

Materials:

-

Diamine starting material (e.g., a pyrrolidine with a primary and secondary amine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)

-

Water (for quenching)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the diamine starting material (1.0 eq.) in DCM. Add a base such as triethylamine (1.1 eq.).[21]

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the reaction's exothermicity and improve selectivity.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) in DCM dropwise to the cooled mixture over 30-60 minutes.[21] The careful control of stoichiometry is crucial to minimize the formation of the di-protected byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer. Extract the aqueous layer twice with DCM.[21]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via silica gel column chromatography to isolate the desired mono-protected product.[21]

Causality Note: The secondary amine within the pyrrolidine ring is generally more sterically hindered and less nucleophilic than a primary amine on a flexible side chain. However, in the case of protecting the precursor (R)-2-(aminomethyl)pyrrolidine, the secondary amine of the ring is often more nucleophilic. Therefore, careful control of stoichiometry and temperature is essential to favor mono-protection at the desired position.[21]

Part 4: Applications in Medicinal Chemistry

This compound is a valuable intermediate used in the synthesis of a range of biologically active compounds.[2] Its utility stems from its ability to introduce a specific chiral scaffold into a larger molecule.

Role as a Chiral Intermediate

The primary amine of the molecule serves as a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Nucleophilic substitution reactions

-

Formation of ureas, thioureas, and sulfonamides

These reactions allow for the incorporation of the (R)-pyrrolidine moiety into diverse molecular frameworks, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[]

Examples in Drug Development

This building block has been documented in the synthesis of several classes of therapeutic agents:

-

Adenosine A2A Receptor Antagonists: It has been employed as a key reactant in the synthesis of potent and selective antagonists for the adenosine A2A receptor, which are being investigated for applications in treating Parkinson's disease and other central nervous system (CNS) disorders.[2]

-

Protease Inhibitors: The pyrrolidine scaffold is a common feature in various protease inhibitors, where it can mimic the transition state of peptide hydrolysis and interact with the enzyme's active site.

-

CNS Agents and Antivirals: The unique three-dimensional structure imparted by the pyrrolidine ring is beneficial for designing molecules that can cross the blood-brain barrier or interact with specific viral proteins.[2]

Logical Application Workflow

Caption: Application workflow in drug discovery.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of sophisticated, stereochemically defined pharmaceutical agents. Its combination of a chiral pyrrolidine core, a reactive primary amine, and a reliable Boc protecting group provides chemists with a versatile platform for building molecular complexity.[2][14] As the pharmaceutical industry continues to move towards molecules with greater three-dimensionality and chiral purity to enhance efficacy and safety, the importance of building blocks like this one will only continue to grow.[22][23] A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist or researcher working at the forefront of drug discovery.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- Unknown. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Ningbo Innopharmchem Co., Ltd. (2026, January 2). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.

- PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.

- BenchChem. (n.d.). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis.

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

- BenchChem. (n.d.). This compound.

- LookChem. (n.d.). Cas 370069-29-7, 2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE.

- ChemicalBook. (n.d.). This compound CAS#: 550378-07-9.

- ChemicalBook. (n.d.). 550378-07-9(this compound ) Product Description.

- ChemicalBook. (n.d.). 2-(aminoethyl)-1-n-boc-pyrrolidine (370069-29-7) 1 h nmr.

- ChemicalBook. (2025, July 16). 2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE | 370069-29-7.

- BenchChem. (n.d.). Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- BenchChem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Comparative Guide.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.

- Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- BenchChem. (n.d.). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-1-Boc-pyrrolidine.

- ChemicalBook. (n.d.). 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum.

Sources

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. enamine.net [enamine.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. nbinno.com [nbinno.com]

- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. equationchemical.com [equationchemical.com]

- 14. lookchem.com [lookchem.com]

- 15. 550378-07-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE (370069-29-7) 1H NMR spectrum [chemicalbook.com]

- 19. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum [chemicalbook.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide: (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

Executive Summary: this compound is a chiral pyrrolidine derivative of significant strategic value in modern medicinal chemistry and organic synthesis.[1] Its defined stereochemistry, combined with a versatile primary amine and a stable yet readily cleavable Boc-protecting group, establishes it as a critical building block for constructing complex, high-value Active Pharmaceutical Ingredients (APIs).[1] The pyrrolidine ring itself is considered a "privileged scaffold" in drug discovery, offering improved three-dimensional complexity that can lead to enhanced solubility and optimized ADME/Tox profiles compared to traditional flat aromatic systems.[1][2][3] This guide provides an in-depth examination of its chemical properties, a validated synthetic workflow, comprehensive analytical protocols, and its applications in drug development, designed for researchers, scientists, and process chemists.

Core Compound Properties and Characteristics

This compound, systematically named (R)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, is a stable, light yellow liquid under standard conditions.[4][5] Its utility is rooted in its bifunctional nature: a nucleophilic primary amine available for diverse chemical transformations and a Boc-protected secondary amine within the pyrrolidine ring, which prevents unwanted side reactions during synthesis.[1][6] The specific (R)-enantiomer is paramount for achieving high selectivity when interacting with chiral biological targets like enzymes and receptors, as different stereoisomers can exhibit vastly different pharmacological activities.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of the compound are summarized below. These data are critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5][6][7][8] |

| Molecular Weight | 214.30 g/mol | [1][4][6][8][9] |

| CAS Number | 550378-07-9 | [1][4][5][8] |

| Appearance | Light yellow liquid | [4][5] |

| Predicted Boiling Point | 297.5 ± 13.0 °C at 760 mmHg | [4][6][8] |

| Predicted Density | 1.029 ± 0.06 g/cm³ | [4][6][8] |

| Predicted pKa | 10.27 ± 0.10 | [4][6] |

| Storage Conditions | 2-8°C, sealed, in a dry, dark place | [4][6][10] |

Key Spectroscopic Signatures for Identification

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is essential for structural confirmation. Key signals include a prominent peak in the ¹H NMR spectrum around δ 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[1] The remaining signals confirm the structure of the pyrrolidine ring and the aminoethyl side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to definitively confirm the molecular weight and elemental composition, matching the theoretical exact mass of C₁₁H₂₂N₂O₂.[1]

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands, including a strong carbonyl (C=O) stretch from the Boc group typically found between 1680–1720 cm⁻¹ and N-H bond stretches from the primary amine around 3300 cm⁻¹.[1]

Synthesis and Purification Workflow

The stereospecific synthesis of this compound is paramount to its function. A common and reliable strategy begins with a commercially available, enantiopure starting material, such as a derivative of (R)-proline, to ensure the desired stereochemistry is maintained throughout the process. A plausible multi-step synthesis is outlined below, starting from (R)-2-(hydroxymethyl)pyrrolidine.

Synthetic Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 550378-07-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (R)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, CasNo.550378-07-9 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-(AMINOETHYL)-1-N-BOC-PYRROLIDINE | 370069-29-7 [chemicalbook.com]

- 8. This compound CAS#: 550378-07-9 [m.chemicalbook.com]

- 9. Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate | C11H22N2O2 | CID 20800658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. achmem.com [achmem.com]

A Comprehensive Technical Guide to the Safe Handling of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

This document provides a detailed technical guide for the safe handling and use of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS No. 550378-07-9). As a crucial building block in contemporary pharmaceutical and agrochemical research, a thorough understanding of its safety profile is paramount for all laboratory personnel. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guide has been formulated by synthesizing data from structurally analogous compounds, including other Boc-protected pyrrolidines and related aminoethyl-pyrrolidines.[1] A conservative approach is therefore essential, and this compound should be handled with a high degree of caution, assuming it may possess the combined hazards of its structural relatives.

Hazard Analysis and GHS Classification

Based on the hazard profiles of structurally similar molecules, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

-

Skin Corrosion/Irritation: Many related amino-pyrrolidines are classified as causing severe skin burns and eye damage.[2][3] The presence of the primary amine functionality suggests a strong likelihood of corrosive properties.

-

Serious Eye Damage/Irritation: Direct contact is likely to cause severe and potentially irreversible eye damage.[2][1][3]

-

Acute Toxicity (Oral): Some related compounds are classified as harmful or toxic if swallowed.[2]

-

Respiratory Irritation: Inhalation of dusts or mists may cause respiratory irritation.[1][4]

The following GHS pictograms are recommended for labeling and in-house documentation:

| Pictogram | Description |

| Corrosion |

| Exclamation Mark (for irritation) |

Anticipated Hazard Statements:

Physical and Chemical Properties

A summary of the known and predicted properties of this compound is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |

| Molecular Weight | 214.3 g/mol | [5][6] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [5] |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to PPE is mandatory to prevent exposure. All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not generally required if container is intact |

| Weighing & Transferring | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Lab coat or disposable gown | If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved respirator should be used.[7] |

| Dissolving & Reaction | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant lab coat or disposable gown | Work should be conducted in a chemical fume hood. |

| Spill Cleanup & Disposal | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant lab coat or disposable gown | For large spills, a self-contained breathing apparatus may be necessary. |

Experimental Protocols

Protocol 1: Safe Handling and Weighing

This protocol outlines the procedure for safely handling and weighing this compound.

Objective: To accurately weigh the required amount of the compound while minimizing exposure risk.

Materials:

-

This compound in its original container

-

Analytical balance within a chemical fume hood or ventilated enclosure

-

Spatula

-

Weighing paper or boat

-

Appropriate reaction vessel

-

Full PPE as specified in the table above

Procedure:

-

Preparation: Don all required PPE, including double-gloving with nitrile gloves. Ensure the chemical fume hood is functioning correctly.

-

Transfer: Place the sealed container of the compound, spatula, and weighing boat inside the fume hood.

-

Weighing: Carefully open the container. Using the spatula, transfer the desired amount of the compound to the weighing boat on the analytical balance.

-

Closure: Securely close the primary container.

-

Transfer to Vessel: Carefully transfer the weighed compound to the reaction vessel.

-

Decontamination: Decontaminate the spatula and any other reusable equipment. Dispose of the weighing boat and outer gloves in a designated hazardous waste container.

-

Final Steps: Wash hands thoroughly with soap and water after removing PPE.

Protocol 2: Emergency Response to Spills and Exposures

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Objective: To safely manage spills and provide immediate first aid upon exposure.

A. Spill Cleanup (Small Spill):

-

Alert Personnel: Immediately notify others in the vicinity.

-

Evacuate and Secure: Restrict access to the spill area.

-

Don PPE: Wear appropriate PPE, including respiratory protection, a lab coat, chemical-resistant gloves, and eye protection.

-

Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Do not use combustible materials.

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

B. First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep refrigerated at 2-8°C as recommended for long-term stability.[6]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Store in an area designated for corrosive and hazardous materials, under lock and key if possible.[3]

Waste Disposal:

-

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Dispose of unused product and contaminated materials in a designated, labeled hazardous waste container.

-

Do not dispose of this chemical into drains or the environment.[7]

-

All disposal practices must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific protocols.

Conclusion

While this compound is a valuable reagent in research and development, its structural similarity to known hazardous compounds necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. This guide provides a foundation for developing robust internal safety protocols, ensuring the well-being of all laboratory personnel.

References

- Essential Safety and Operational Guide for Handling (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.

- Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine. Benchchem.

- Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- SAFETY DATA SHEET - Sigma-Aldrich (for a related aminoethyl compound). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific (for tert-Butyl N-(2-aminoethyl)

- SAFETY DATA SHEET - Sigma-Aldrich (for 1-(2-Aminoethyl)pyrrolidine). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific (for 1-(2-Aminoethyl)pyrrolidine). Fisher Scientific.

- This compound CAS#: 550378-07-9. ChemicalBook.

- MSDS of (S)-3-n-boc-aminomethyl pyrrolidine. Capot Chemical Co., Ltd.

- Tert-Butyl 3-(2-aminoethyl)

- 2-(Aminoethyl)-1-N-Boc-pyrrolidine. Achmem.

Sources

The Strategic Role of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine has emerged as a pivotal chiral building block in contemporary drug discovery. Its unique structural features—a stereochemically defined pyrrolidine ring, a versatile primary amine, and a strategically placed Boc protecting group—offer medicinal chemists a powerful tool for crafting complex molecular architectures with high precision. This guide provides an in-depth analysis of the synthesis, key applications, and structure-activity relationship (SAR) considerations of this valuable scaffold, with a particular focus on its role in the development of therapeutics for central nervous system (CNS) disorders and as potent adenosine A2A receptor antagonists. Detailed experimental protocols and workflow visualizations are included to provide a practical resource for researchers in the field.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated nature allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, which can lead to enhanced target affinity and improved pharmacokinetic profiles.[1][3] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, as enantiomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors.[1][3]

This compound capitalizes on these advantages by providing a synthetically tractable and stereochemically pure starting material. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during multi-step syntheses and can be readily removed under mild acidic conditions.[1] This allows for selective functionalization of the primary amine on the ethyl side chain, making it an ideal intermediate for both solution-phase and solid-phase synthesis.[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available chiral precursors, such as (R)-Boc-proline. A common and efficient route involves the conversion of the carboxylic acid moiety to a nitrile, followed by reduction to the primary amine.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of the nitrile intermediate, (R)-2-(cyanomethyl)-1-N-Boc-pyrrolidine, followed by its reduction.

Experimental Protocol: Reduction of (R)-2-(cyanomethyl)-1-N-Boc-pyrrolidine

This protocol details the reduction of the nitrile precursor to the desired primary amine using Raney Nickel as a catalyst. This method is widely used for its efficiency and selectivity.[1][4]

Materials:

-

(R)-2-(cyanomethyl)-1-N-Boc-pyrrolidine

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a small spatula tip's worth, used in catalytic amounts) with anhydrous ethanol three times to remove water.

-

Reaction Setup: To a solution of (R)-2-(cyanomethyl)-1-N-Boc-pyrrolidine (1 equivalent) in anhydrous ethanol in a suitable hydrogenation vessel, add the washed Raney® Nickel catalyst.

-

Hydrogenation: Securely attach the vessel to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi, but consult specific literature for optimization) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable building block in the synthesis of a variety of therapeutic agents. Its primary amine serves as a handle for introducing diverse functionalities, while the chiral pyrrolidine core imparts specific three-dimensional conformations crucial for target engagement.

Adenosine A2A Receptor Antagonists

A significant application of this building block is in the development of adenosine A2A receptor antagonists.[5] These antagonists are of considerable interest for the treatment of Parkinson's disease, as they can modulate motor function without the dopaminergic side effects of current therapies.

One notable example is the development of Preladenant (SCH 420814) , a potent and selective adenosine A2A receptor antagonist that reached late-stage clinical trials for Parkinson's disease.[6] The synthesis of Preladenant and its analogs often utilizes a chiral pyrrolidine-containing fragment that can be derived from this compound. The primary amine of the building block is typically acylated or used in a condensation reaction to construct the core of the antagonist molecule.

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is frequently found in compounds targeting the CNS. The ability of this compound to introduce a chiral center and a basic nitrogen atom makes it a valuable starting material for the synthesis of a range of CNS-active molecules, including ligands for dopamine and serotonin receptors. The lipophilicity and pKa of the final molecule can be fine-tuned by derivatizing the primary amine, influencing its ability to cross the blood-brain barrier and interact with specific CNS targets.

Structure-Activity Relationship (SAR) Considerations

The derivatization of this compound allows for a systematic exploration of the SAR of the resulting compounds. Key areas for modification and their potential impact on biological activity are summarized in the table below.

| Modification Site | Potential Impact on Biological Activity |

| Primary Amine | Introduction of various substituents (e.g., amides, sulfonamides, ureas) can modulate potency, selectivity, and pharmacokinetic properties. The basicity of the amine can be tuned to optimize target engagement and solubility. |

| Pyrrolidine Ring | While the (R)-configuration at the 2-position is fixed, further substitution on the pyrrolidine ring (if synthetically feasible) can be explored to probe for additional binding interactions and to alter the conformational preferences of the molecule. |

| Boc Protecting Group | Removal of the Boc group allows for N-alkylation or N-arylation of the pyrrolidine nitrogen, providing another avenue for SAR exploration and influencing the overall physicochemical properties of the molecule. |

Systematic modifications at these positions, guided by computational modeling and in vitro screening, can lead to the identification of drug candidates with optimized potency, selectivity, and ADME/Tox profiles.[2]

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined stereochemistry, synthetic versatility, and the privileged nature of the pyrrolidine scaffold provide a robust platform for the design and synthesis of novel therapeutic agents. The successful application of this intermediate in the development of adenosine A2A receptor antagonists and other CNS-active compounds underscores its strategic importance. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the role of this compound in enabling innovative drug discovery programs is set to expand.

References

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2007(15), 94-101.

-

Common Organic Chemistry. Nitrile to Amine (H2 + Raney Ni). [Link]

- Google Patents. (2006). Nitrile reducing process to prepare amine. CN1810766A.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European journal of medicinal chemistry, 246, 114954.

-

IUPHAR/BPS Guide to PHARMACOLOGY. preladenant. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. preladenant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: A Technical Guide for Advanced Chiral Synthesis

Abstract

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine has emerged as a cornerstone chiral building block in modern medicinal chemistry and asymmetric synthesis. Its distinct structural architecture, featuring a stereodefined pyrrolidine ring, a nucleophilic primary amine, and a strategically placed Boc-protecting group, offers synthetic chemists a versatile platform for constructing complex, enantiomerically pure molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the development of sophisticated chiral ligands, organocatalysts, and active pharmaceutical ingredients (APIs). Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Introduction: The Imperative of Chirality in Drug Discovery

The therapeutic efficacy and safety of a significant portion of pharmaceuticals are intrinsically linked to their stereochemistry. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug, leading to one being therapeutically active while the other may be inactive or even toxic.[1][2] This reality underscores the critical importance of asymmetric synthesis—the controlled construction of specific stereoisomers. Chiral building blocks, such as this compound, are indispensable tools in this endeavor, providing a pre-defined stereocenter from which complex molecular architectures can be elaborated with high fidelity.[3]

The pyrrolidine scaffold is a privileged motif in drug discovery, present in numerous FDA-approved drugs.[4][5][6][7] Its non-planar, saturated structure provides three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic profiles compared to flat, aromatic systems.[1][2] The "(R)" configuration at the 2-position of the pyrrolidine ring in the title compound is crucial for directing stereoselective transformations and achieving specific interactions with chiral biological macromolecules.[1]

Molecular Profile and Physicochemical Properties

This compound is a chiral pyrrolidine derivative valued for its role as a versatile intermediate in organic synthesis.[1] The molecule's utility is largely defined by two key structural features: the primary aminoethyl group, which serves as a reactive handle for further functionalization, and the tert-butoxycarbonyl (Boc) group protecting the pyrrolidine nitrogen.[1] This Boc group provides stability during multi-step synthetic sequences and can be readily removed under mild acidic conditions, allowing for sequential and controlled molecular modifications.[1]

| Property | Value | Reference |

| CAS Number | 550378-07-9 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [8] |

| Molecular Weight | 214.3 g/mol | [1][8] |

| Appearance | Liquid | [9] |

| Purity | Typically ≥97% | [9] |

| InChI Key | VCYKQOGWPICUKV-SECBINFHSA-N | [1] |

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Spectroscopic methods provide the necessary fingerprints to verify the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.5-3.5 ppm), and the aminoethyl side chain protons.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the Boc group, the pyrrolidine ring, and the ethyl side chain.[11]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 215.3.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and the C=O stretching of the Boc carbamate (around 1680-1700 cm⁻¹).[11]

Synthesis and Purification Strategies

The preparation of this compound typically involves the selective protection of a precursor diamine. A common synthetic approach starts from commercially available chiral precursors like (R)-2-(aminomethyl)pyrrolidine or related compounds, followed by a carefully controlled N-Boc protection step.

Experimental Protocol: Selective N-Boc Protection

The primary challenge in this synthesis is achieving selective protection of the pyrrolidine nitrogen over the primary amine of the ethyl side chain. This is generally accomplished by exploiting the differential nucleophilicity and steric environment of the two nitrogen atoms.

Objective: To synthesize this compound via selective protection of the secondary amine in (R)-2-(aminoethyl)pyrrolidine.

Materials:

-

(R)-2-(Aminoethyl)pyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve (R)-2-(Aminoethyl)pyrrolidine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add a suitable base like triethylamine (1.1 eq.) to the solution.[12]

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of (Boc)₂O (1.0-1.1 eq.) in DCM dropwise over a period of 30-60 minutes. The slow addition is crucial to minimize the formation of the di-protected byproduct.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[12] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.[12]

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[12][13][14]

Purification Techniques

The purity of the final product is critical for its successful application in subsequent synthetic steps.[15] The choice of purification method depends on the scale of the reaction and the nature of the impurities.

-

Flash Column Chromatography: This is the most common method for purifying N-Boc protected amines.[15] The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. Elution with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) separates the desired product from impurities and any di-protected side product.[13][15]

-

Crystallization: If the product is a solid or can be induced to crystallize, this method can be highly effective, economical, and scalable for achieving high purity.[15]

-

Preparative HPLC: For achieving the highest level of purity, especially for final compounds in a drug discovery pipeline, preparative HPLC is often employed as a final polishing step.[15]

Caption: Workflow for the synthesis and purification of the title compound.

Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a precursor to a wide range of chiral ligands and organocatalysts. The primary amine provides a versatile point for modification, enabling the synthesis of a diverse library of chiral molecules.[1][16]

Precursor to Chiral Ligands for Metal Catalysis

Chiral ligands are essential for enantioselective metal-catalyzed reactions. By functionalizing the primary amine of this compound, bidentate or tridentate ligands can be synthesized. These ligands can then coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenations, additions, and cycloadditions.[17][18][19]

For example, reaction of the primary amine with phosphine-containing electrophiles can generate chiral phosphine-amine ligands. Similarly, conversion of the amine to an alcohol or thiol allows for the synthesis of amino-alcohol or amino-thiol ligands, which have proven effective in reactions like the enantioselective addition of diethylzinc to aldehydes.[17][19]

Scaffold for Organocatalyst Development

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. Pyrrolidine-based structures are central to this field, particularly in enamine and iminium ion catalysis.[4][16]